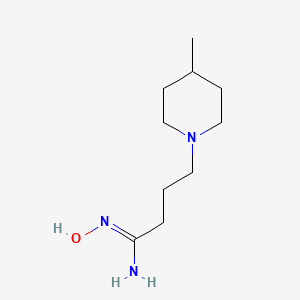![molecular formula C15H14N2O2 B3339357 N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide CAS No. 1016721-78-0](/img/structure/B3339357.png)
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide
Vue d'ensemble
Description
“N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide” is a chemical compound with the formula C15 H14 N2 O2 and a molecular weight of 254.28 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H14N2O2/c1-11(17-19)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,18) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 254.29 .Applications De Recherche Scientifique
1. Inhibition of Nitric Oxide Production
- N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide derivatives have been isolated from the bark of Limonia acidissima, showing potent inhibition of nitric oxide production in microglia cells. This indicates potential therapeutic applications in conditions where nitric oxide production needs to be regulated (Kim et al., 2009).
2. Coordination with Metal Ions
- The compound has been involved in the synthesis of metalloligands. It coordinates with copper ions to give anionic metalloligands after deprotonation of amide, alcohol, and phenol functions. These metalloligands react with lanthanide salts to yield complexes, showing potential in the field of magnetochemistry and materials science (Costes et al., 2010).
3. Enzyme Inhibition Activity
- The compound has been subjected to enzyme inhibition activity against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase, demonstrating its potential in the development of enzyme inhibitors for therapeutic applications (Abbasi et al., 2014).
4. Gel Formation and Fluorescent Properties
- This compound derivatives have been used to design and prepare new compounds capable of forming fluorescent gels, indicating their utility in the development of novel organogels with potential applications in optoelectronic devices and sensors (Wu et al., 2011).
Propriétés
IUPAC Name |
N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-19)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10,19H,1H3,(H,16,18)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRLONBSUPFJKF-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



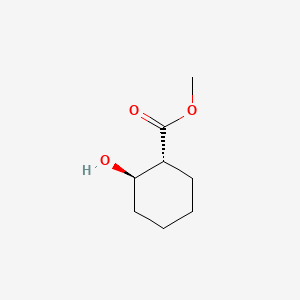
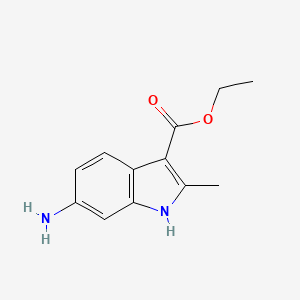
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3339293.png)

![5-[3-[(1S,2S)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B3339303.png)



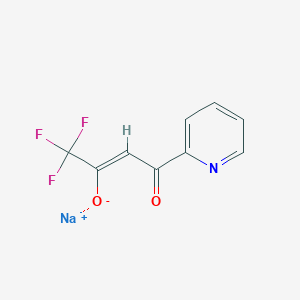
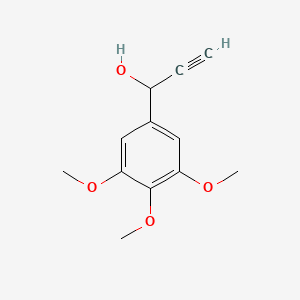
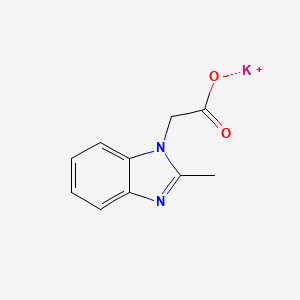
![2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide](/img/structure/B3339352.png)
![3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid](/img/structure/B3339355.png)
